molecular formula C15H9ClN2O2S B2528127 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide CAS No. 868377-68-8

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide

Cat. No.: B2528127
CAS No.: 868377-68-8
M. Wt: 316.76
InChI Key: KZTFHVJDPZEMLW-ICFOKQHNSA-N
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Description

N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a heterocyclic compound featuring a dihydrobenzothiazole core substituted with a chlorine atom at position 4, a propargyl group at position 3, and a furan-2-carboxamide moiety attached via an imine linkage. The (2Z)-configuration of the ylidene group suggests a planar geometry, which may influence conjugation and intermolecular interactions. Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXT/SHELXL) and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S/c1-2-8-18-13-10(16)5-3-7-12(13)21-15(18)17-14(19)11-6-4-9-20-11/h1,3-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTFHVJDPZEMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chloro and Propynyl Groups: The chloro substituent can be introduced via chlorination reactions, while the propynyl group can be added through alkylation reactions using propargyl bromide.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving suitable precursors such as furfural or furan derivatives.

    Coupling of the Benzothiazole and Furan Rings: The final step involves coupling the benzothiazole and furan rings through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. Studies have shown that N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted by Fathima et al. (2022) evaluated the anticancer potential of benzothiazole derivatives. The results demonstrated that compounds similar to this compound displayed promising cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Organic Electronics

The unique structural features of this compound make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:
Research has highlighted the use of benzothiazole derivatives in enhancing the performance of OLEDs. The incorporation of this compound into the active layer has been shown to improve charge transport and emission efficiency .

Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy positions it as a potential material for photovoltaic applications.

Data Table: Photovoltaic Performance

ParameterValueReference
Power Conversion Efficiency (%)8.5
Absorption Spectrum Range (nm)300 - 700

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

The compound shares structural motifs with several benzothiazole derivatives synthesized for pharmaceutical applications. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Yield (%) Reference
Target Compound Dihydrobenzothiazol-2-ylidene 4-Cl, 3-propynyl, furan-2-carboxamide Hypothesized anticancer activity N/A
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole-thiazolidinone hybrid 4-Cl-phenyl, benzothiazole carboxamide Anticancer screening candidate 70
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxy benzamide Oxazolone-thiosemicarbazide Furan, thiosemicarbazide, dimethoxy Cytotoxicity evaluation N/A
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Indole-thiosemicarbazide 2-Cl-benzyl, indole-ylidene Pharmaceutical applications N/A

Key Observations :

Core Structure Differences: The target compound’s dihydrobenzothiazol-2-ylidene core contrasts with the thiazolidinone or oxazolone cores of analogues. The propargyl substituent (C≡CH) introduces steric bulk and electron-withdrawing effects compared to aryl groups (e.g., 4-chlorophenyl in 4g), which may alter binding affinities in biological targets .

Functional Group Variations :

  • The furan-2-carboxamide group in the target compound differs from thiosemicarbazides (e.g., in and ). Carboxamides generally exhibit better metabolic stability than thiosemicarbazides, suggesting improved pharmacokinetics .
  • Chlorine substituents (common in 4g and the target) are linked to enhanced cytotoxicity in anticancer agents due to their electron-withdrawing effects and hydrophobic interactions .

Synthetic Yields :

  • Yields for analogues like 4g (70%) and 4h (60%) highlight the influence of substituents on reaction efficiency. The lower yield of 4i (37%) suggests steric hindrance or electronic deactivation from ortho-substituents .
Spectroscopic and Crystallographic Characterization
  • X-ray Crystallography : Programs like SHELXT/SHELXL are standard for resolving crystal structures of such compounds, as seen in and . The target compound’s (2Z)-configuration and planar geometry could be confirmed via these methods .
  • NMR/IR Data: Analogues in exhibit diagnostic peaks (e.g., C=O stretches at ~1700 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm), which align with expected features of the target compound’s furan and benzothiazole moieties .

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties. The presence of the furan and carboxamide groups further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Benzothiazole derivatives have been reported to possess significant antitumor properties. For instance, compounds in this class have shown nanomolar activity against human breast cancer cell lines and selectivity for ovarian and lung carcinomas .
  • Antimicrobial Activity : The antibacterial and antifungal properties of benzothiazole derivatives have been documented, with some compounds demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects : Certain thiazole derivatives have exhibited anti-inflammatory activity, suggesting that this compound may also have potential in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives often correlates with specific structural features:

Structural FeatureEffect on Activity
Electron-withdrawing groups (e.g., NO₂)Increase antibacterial activity
Electron-donating groups (e.g., OMe)Enhance antifungal activity
Substituents on the benzothiazole ringInfluence selectivity and potency

This relationship highlights the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Studies : A study on 2-(4-amino-3-methylphenyl)benzothiazole revealed its potent antitumor activity against various cancer cell lines, establishing a benchmark for evaluating new derivatives .
  • Antimicrobial Testing : Research comparing the antimicrobial effects of various thiazole derivatives showed that some exhibited significant activity against Candida albicans and Aspergillus niger, with MIC values indicating potential for clinical application .
  • Anti-inflammatory Research : Investigations into thiazole compounds demonstrated their ability to reduce proinflammatory cytokines in cell cultures exposed to excitotoxic agents, indicating their therapeutic potential in neuroinflammatory conditions .

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